N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide
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Overview
Description
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of an isopropyl group, two trifluoroethoxy groups, and a benzenecarboxamide core
Mechanism of Action
Target of Action
The primary targets of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide are AURKA (Aurora kinase A) and VEGFR-2 (Vascular endothelial growth factor receptor 2) . These proteins play crucial roles in cell division and angiogenesis, respectively, making them important targets in cancer treatment.
Mode of Action
This compound interacts with its targets by forming a hydrogen bond with Glu 260 of AURKA and VEGFR-2 . This interaction inhibits the activity of these proteins, thereby affecting cell division and angiogenesis.
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the normal cell division and angiogenesis pathways. This leads to the suppression of tumor growth and metastasis, as these processes are dependent on uncontrolled cell division and the formation of new blood vessels .
Pharmacokinetics
It is noted that the compound obeysLipinski’s rule of five , which suggests good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell division and angiogenesis, leading to the suppression of tumor growth and metastasis . In vitro studies have shown that this compound has significant efficacy against glioblastoma cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, temperature variations can affect the equilibrium of the compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzenecarboxamide Core: The initial step involves the preparation of the benzenecarboxamide core through the reaction of a suitable benzoic acid derivative with an amine.
Introduction of Trifluoroethoxy Groups: The next step involves the introduction of the trifluoroethoxy groups through nucleophilic substitution reactions. This can be achieved by reacting the benzenecarboxamide intermediate with 2,2,2-trifluoroethanol in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoroethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride and various alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzenecarboxamide derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzamide
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenesulfonamide
- N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxylate
Uniqueness
N-isopropyl-2,5-bis(2,2,2-trifluoroethoxy)benzenecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of trifluoroethoxy groups enhances its stability and lipophilicity, making it suitable for various applications that similar compounds may not be able to achieve.
Properties
IUPAC Name |
N-propan-2-yl-2,5-bis(2,2,2-trifluoroethoxy)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F6NO3/c1-8(2)21-12(22)10-5-9(23-6-13(15,16)17)3-4-11(10)24-7-14(18,19)20/h3-5,8H,6-7H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRBIECXRDIFJCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F6NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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